molecular formula C18H17NO3 B571264 trans-1-Benzoyl-4-phenyl-l-proline CAS No. 120851-71-0

trans-1-Benzoyl-4-phenyl-l-proline

Cat. No.: B571264
CAS No.: 120851-71-0
M. Wt: 295.338
InChI Key: NJMASXVCJXPDME-CVEARBPZSA-N
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Description

trans-1-Benzoyl-4-phenyl-l-proline: is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol. It is also known by its IUPAC name, (2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid. This compound is notable for its use as an intermediate in the synthesis of certain pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzoyl-4-phenyl-l-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. The process includes the following steps :

    Starting Materials: A proline derivative or a proline lactone.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid such as aluminum chloride (AlCl3).

    Product Formation: The reaction yields the trans-4-phenyl-L-proline derivative, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-1-Benzoyl-4-phenyl-l-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzoyl-4-phenyl-l-proline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways .

Medicine: this compound is particularly significant in medicinal chemistry as an intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and heart failure .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale chemical processes .

Mechanism of Action

The mechanism of action of trans-1-Benzoyl-4-phenyl-l-proline involves its interaction with specific molecular targets. In the context of ACE inhibitors, the compound acts by inhibiting the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By blocking this enzyme, the compound helps to lower blood pressure and improve cardiovascular health .

Comparison with Similar Compounds

    trans-4-Phenyl-L-proline: A precursor in the synthesis of trans-1-Benzoyl-4-phenyl-l-proline.

    N-Benzoyl-L-proline: Another benzoyl-substituted proline derivative with similar properties.

Uniqueness: this compound is unique due to its specific structural configuration and its role as an intermediate in the synthesis of ACE inhibitors. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMASXVCJXPDME-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923581
Record name 1-Benzoyl-4-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120851-71-0
Record name 1-Benzoyl-4-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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